An In-depth Technical Guide to the Mechanism of Action of CCW16
An In-depth Technical Guide to the Mechanism of Action of CCW16
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCW16 is a covalent ligand designed as a chemical probe to target the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4). It serves as a crucial component in the development of novel therapeutic strategies, particularly in the field of targeted protein degradation (TPD). By covalently modifying specific cysteine residues on RNF4, CCW16 enables the recruitment of this E3 ligase to proteins of interest, leading to their ubiquitination and subsequent degradation by the proteasome. This guide provides a comprehensive overview of the mechanism of action of CCW16, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Core Mechanism of Action
CCW16 functions as a covalent recruiter of the E3 ubiquitin ligase RNF4. Its primary mechanism involves the formation of a covalent bond with cysteine residues within the RING domain of RNF4, specifically C132 and C135. This interaction does not inhibit the catalytic activity of RNF4. Instead, it allows for the repurposing of RNF4's ubiquitin ligase function.
When incorporated into a heterobifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), CCW16 acts as the E3 ligase-binding moiety. The other end of the PROTAC is a ligand for a target protein of interest. The formation of a ternary complex between the target protein, the PROTAC, and RNF4 brings the target protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
A notable derivative of CCW16 is the PROTAC degrader CCW 28-3 . In this molecule, CCW16 is linked to JQ1, a well-characterized inhibitor of the BET bromodomain protein BRD4. CCW 28-3 has been shown to induce the degradation of BRD4 in a proteasome- and RNF4-dependent manner in cancer cell lines.
Recent studies have also revealed that CCW16 can exhibit off-target effects. Due to the reactive nature of its chloroacetamide warhead, CCW16 has been identified as a non-selective covalent ligand that can react with numerous cellular proteins, including peroxiredoxins. This broader reactivity can lead to an RNF4-independent induction of ferroptosis, a form of programmed cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with CCW16 and its derivative, CCW 28-3.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line/System | Reference |
| CCW16 | RNF4 | Competitive Activity-Based Protein Profiling (ABPP) | 1.8 | Pure RNF4 protein | [1] |
| CCW 28-3 | RNF4 | Competitive Activity-Based Protein Profiling (ABPP) | 0.54 | Pure RNF4 protein | [1] |
Table 1: In Vitro Efficacy of CCW16 and CCW 28-3 against RNF4.
| Compound | Target Protein | Cell Line | Treatment Conditions | Outcome | Reference |
| CCW 28-3 | BRD4 | 231MFP Breast Cancer | 1 µM for 3 hours | Significant BRD4 degradation | [2] |
| CCW 28-3 | BRD4 | HeLa | 10 µM for 5 hours | RNF4-dependent BRD4 degradation | [2] |
Table 2: Cellular Activity of the PROTAC Degrader CCW 28-3.
Experimental Protocols
Synthesis of CCW16 (General Procedure)
The synthesis of CCW16 involves the reaction of N-(4-(4-methoxyphenoxy)phenyl)benzenemethanamine with chloroacetyl chloride. A general procedure for the synthesis of N-substituted-2-chloroacetamides is as follows:
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Dissolve the secondary amine precursor (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add chloroacetyl chloride (1.2 equivalents) dropwise to the cooled solution.
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Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the reaction mixture to neutralize the HCl byproduct.
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Allow the reaction to warm to room temperature and stir overnight.
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Upon completion, the reaction mixture is typically washed with an aqueous solution to remove salts and excess reagents.
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The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted-2-chloroacetamide.
Gel-Based Activity-Based Protein Profiling (ABPP)
This protocol is used to determine the IC50 of covalent ligands against RNF4.
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Protein Incubation: Pre-incubate purified recombinant RNF4 protein with varying concentrations of the covalent ligand (e.g., CCW16 or CCW 28-3) or DMSO vehicle for 30 minutes at room temperature.
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Probe Labeling: Add a cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-rhodamine), to the protein-ligand mixture and incubate for 1 hour at room temperature.
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SDS-PAGE: Quench the labeling reaction by adding 4x Laemmli sample buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE.
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Visualization and Quantification: Visualize the fluorescently labeled RNF4 directly in the gel using a fluorescence scanner. Quantify the band intensities using densitometry software. The reduction in fluorescence intensity in the presence of the ligand corresponds to its binding to RNF4.
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IC50 Calculation: Plot the percentage of probe labeling against the ligand concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for BRD4 Degradation
This protocol assesses the degradation of BRD4 in cells treated with CCW 28-3.
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Cell Culture and Treatment:
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Culture 231MFP or HeLa cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) to 70-80% confluency.
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Treat the cells with various concentrations of CCW 28-3 or DMSO vehicle for the desired time (e.g., 3-5 hours).
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For control experiments, pre-treat cells with the proteasome inhibitor bortezomib (10 µM), the E1 ubiquitin-activating enzyme inhibitor TAK-243 (10 µM), or JQ1 (10 µM) for 30 minutes before adding CCW 28-3.
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Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4 °C.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer:
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Normalize protein amounts and denature by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against BRD4 (standard dilutions of 1:1000) overnight at 4 °C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (standard dilutions of 1:2000 to 1:5000) for 1 hour at room temperature.
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Probe for a loading control (e.g., GAPDH or actin) to ensure equal protein loading.
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Detection and Analysis:
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities using densitometry software.
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Covalent Docking of CCW16 to RNF4
This protocol describes the computational modeling of the CCW16-RNF4 interaction.
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Protein Preparation:
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Use the crystal structure of human RNF4 (PDB code: 4PPE).
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Prepare the protein structure using Schrödinger's Maestro (e.g., version 2018-1). This includes adding missing loops and side chains, assigning protonation states assuming a pH of 7.0, and removing water molecules.
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Perform a restrained minimization of the protein structure.
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For docking purposes, the zinc ion coordinated by C132, C135, C159, and C162 is typically removed.
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Ligand Preparation: Prepare the 3D structure of CCW16 using a tool like LigPrep.
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Covalent Docking:
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Use a covalent docking program (e.g., Schrödinger's covalent docking suite).
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Define the reactive cysteine residues (C132 or C135) as the center of the binding grid.
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Perform the docking simulation to predict the binding pose of CCW16 covalently attached to the specified cysteine residue.
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TMT-Based Quantitative Proteomics
This protocol is for the unbiased identification of proteins degraded upon CCW 28-3 treatment.
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Cell Treatment and Lysis: Treat 231MFP cells with CCW 28-3 (e.g., 1 µM) or DMSO for 3 hours. Lyse the cells and quantify the protein concentration.
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Protein Digestion and TMT Labeling:
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Reduce and alkylate the cysteine residues in the protein lysates.
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Digest the proteins into peptides using trypsin.
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Label the peptides from each condition with different tandem mass tag (TMT) isobaric labels according to the manufacturer's protocol.
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LC-MS/MS Analysis:
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Combine the TMT-labeled peptide samples.
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Fractionate the combined sample using high-pH reversed-phase liquid chromatography.
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Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.
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Data Analysis:
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Search the MS/MS data against a human protein database to identify peptides and proteins.
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Quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities from the TMT labels.
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Identify proteins that are significantly downregulated in the CCW 28-3-treated samples compared to the control.
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Visualizations
Caption: Mechanism of action of the CCW16-based PROTAC, CCW 28-3.
Caption: Experimental workflow for assessing BRD4 degradation.
Caption: Off-target mechanism of CCW16 leading to ferroptosis.
